Product packaging for Disperse Yellow 3-d3(Cat. No.:CAS No. 947601-96-9)

Disperse Yellow 3-d3

Cat. No.: B3173636
CAS No.: 947601-96-9
M. Wt: 272.32 g/mol
InChI Key: PXOZAFXVEWKXED-BMSJAHLVSA-N
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Description

Significance of Disperse Yellow 3-d3 (CAS: 947601-96-9) as a Specialized Research Reagent

This compound is the deuterium-labeled analog of Disperse Yellow 3, a monoazo dye used in the textile industry for coloring materials like nylon and cellulose (B213188) acetate, as well as in plastics and furs. scbt.comnih.govdormer.com The significance of this compound lies in its application as a specialized analytical standard, particularly for environmental and proteomics research. scbt.comscbt.com

The parent compound, Disperse Yellow 3 (CAS: 2832-40-8), is recognized as a contact allergen and its presence in consumer goods and the environment is a subject of monitoring. dormer.comchemotechnique.se this compound serves as an ideal internal standard for the accurate quantification of Disperse Yellow 3 in various samples. pharmaffiliates.comlgcstandards.com When used in analytical methods such as chromatography coupled with mass spectrometry, the known concentration of the deuterated standard allows for precise measurement of the non-labeled target compound, correcting for any sample loss during preparation or fluctuations in instrument response.

Compound Properties

Property This compound Disperse Yellow 3 (Parent)
CAS Number 947601-96-9 scbt.com 2832-40-8 sigmaaldrich.com
Chemical Formula C₁₅D₃H₁₂N₃O₂ scbt.com C₁₅H₁₅N₃O₂ sigmaaldrich.com

| Molecular Weight | 272.32 scbt.com | 269.30 sigmaaldrich.com |

Overview of Key Research Paradigms and Applications for Deuterated Compounds

Deuterated compounds, a prominent class of stable isotope-labeled analogs, are integral to numerous advanced research paradigms. clearsynth.com Their application extends across chemistry, biology, and medicine, providing critical insights that would be difficult to obtain otherwise. isowater.com

One of the foremost applications is in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comsimsonpharma.com Deuterium (B1214612) labeling can help trace the metabolic fate of a drug, identifying how it is absorbed, distributed, metabolized, and excreted by an organism. diagnosticsworldnews.comsimsonpharma.com Furthermore, the "kinetic isotope effect," where the heavier deuterium atom can slow down metabolic reactions at a specific site, is a powerful tool for improving a drug's metabolic profile and extending its half-life. symeres.comisowater.com

In analytical chemistry, deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry. diagnosticsworldnews.com They are also essential in nuclear magnetic resonance (NMR) spectroscopy, where deuterated solvents are used to avoid interference from hydrogen signals, thereby enhancing the clarity and resolution of the resulting spectra. clearsynth.comisowater.com Other key research areas include elucidating chemical reaction mechanisms, investigating protein folding, and tracing metabolic pathways in the field of metabolomics. silantes.comclearsynth.com

Table of Compounds Mentioned

Compound Name
This compound
Disperse Yellow 3
Deuterium
Carbon-13

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N3O2 B3173636 Disperse Yellow 3-d3 CAS No. 947601-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trideuterio-N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-3-8-15(20)14(9-10)18-17-13-6-4-12(5-7-13)16-11(2)19/h3-9,20H,1-2H3,(H,16,19)/i2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOZAFXVEWKXED-BMSJAHLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583549
Record name N-{4-[(2Z)-2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947601-96-9
Record name N-{4-[(2Z)-2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 947601-96-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Isotopic Labeling Strategies for Disperse Yellow 3 D3

Principles of Deuterium (B1214612) Incorporation into Organic Molecules

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, resulting in approximately twice the mass of protium (¹H). This mass difference is the foundation of the kinetic isotope effect (KIE), where bonds involving deuterium are stronger and react more slowly than their protium counterparts. This effect can significantly alter the metabolic pathways of a molecule, a principle often exploited in drug discovery to enhance pharmacokinetic profiles.

The incorporation of deuterium into organic molecules can be achieved through two primary strategies:

Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), deuterium gas (D₂), or deuterated solvents and reagents. These exchanges can be catalyzed by acids, bases, or transition metals. The position of deuterium incorporation is dictated by the reaction mechanism and the lability of the C-H bonds.

Synthesis with Deuterated Building Blocks: This approach involves utilizing starting materials or reagents that are already enriched with deuterium. This method offers greater control over the position and extent of deuteration, leading to higher isotopic purity in the final product.

The choice of deuteration strategy depends on the target molecule's structure, the desired labeling pattern, and the required isotopic enrichment.

Targeted Synthesis Pathways for Disperse Yellow 3-d3

The synthesis of this compound, with the molecular formula C₁₅H₁₂D₃N₃O₂, involves the introduction of three deuterium atoms into the acetyl group of the 4-acetamidoaniline moiety. This is typically achieved by using a deuterated acetylating agent. The general synthesis follows a well-established route for azo dyes: diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component.

Precursor Selection and Deuteration Techniques

The key to synthesizing this compound is the preparation of the deuterated precursor, 4-aminoacetanilide-d3. A common and efficient method involves the acetylation of p-nitroaniline with acetic anhydride-d6, followed by the reduction of the nitro group.

Synthesis of N-(4-nitrophenyl)acetamide-d3:

p-Nitroaniline is reacted with acetic anhydride-d6 in a suitable solvent, such as glacial acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete acetylation.

Reactants: p-Nitroaniline, Acetic anhydride-d6

Solvent: Glacial acetic acid

Conditions: Reflux

Reduction to 4-aminoacetanilide-d3:

The resulting N-(4-nitrophenyl)acetamide-d3 is then reduced to 4-aminoacetanilide-d3. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media, such as tin and hydrochloric acid.

Reactants: N-(4-nitrophenyl)acetamide-d3, Reducing agent (e.g., H₂, Pd/C or Sn, HCl)

Solvent: Ethanol or other suitable solvent

This two-step approach ensures the selective deuteration of the acetyl group, which is stable under the subsequent reaction conditions.

Reaction Conditions and Optimization for Isotopic Yield

The final step in the synthesis of this compound is the diazotization of 4-aminoacetanilide-d3 followed by an azo coupling reaction with p-cresol.

Diazotization of 4-aminoacetanilide-d3:

The deuterated amine is treated with sodium nitrite in an acidic medium, typically hydrochloric acid or sulfuric acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Azo Coupling with p-Cresol:

The freshly prepared diazonium salt solution is then slowly added to a solution of p-cresol dissolved in an alkaline medium, such as sodium hydroxide solution. The coupling reaction proceeds via electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and attacks the electron-rich phenoxide ion of p-cresol, typically at the position para to the hydroxyl group.

Optimization of the reaction conditions is crucial to maximize the yield and isotopic purity of the final product. Key parameters to consider include:

Temperature: Low temperatures during diazotization are essential. The coupling reaction temperature can be slightly higher but should be carefully controlled.

pH: The pH of the coupling reaction mixture is critical. An alkaline pH is necessary to deprotonate the phenol to the more reactive phenoxide ion.

Stoichiometry: The molar ratios of the reactants (amine, sodium nitrite, and coupling component) should be carefully controlled to ensure complete reaction and minimize side products.

Reaction Time: Sufficient time must be allowed for both the diazotization and the coupling reactions to go to completion.

ParameterDiazotizationAzo Coupling
Temperature 0 - 5 °C5 - 10 °C
pH Acidic (HCl or H₂SO₄)Alkaline (NaOH)
Reactant Ratio Amine:NaNO₂ ≈ 1:1Diazonium Salt:p-Cresol ≈ 1:1
Reaction Time 30 - 60 minutes1 - 2 hours

Isotopic Purity Assessment and Positional Characterization of Deuterium in this compound

Following synthesis, it is imperative to determine the isotopic purity and confirm the position of the deuterium atoms in the this compound molecule. This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS):

High-resolution mass spectrometry is a powerful technique for determining the isotopic enrichment of a labeled compound. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, HR-MS can distinguish between the different isotopologues (molecules that differ only in their isotopic composition). The relative abundance of the peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), and triply deuterated (d3) species can be used to calculate the isotopic purity.

IsotopologueTheoretical m/z
Disperse Yellow 3 (d0)C₁₅H₁₅N₃O₂
Disperse Yellow 3-d1C₁₅H₁₄DN₃O₂
Disperse Yellow 3-d2C₁₅H₁₃D₂N₃O₂
This compoundC₁₅H₁₂D₃N₃O₂

The isotopic yield is calculated from the integrated peak areas of the different isotopologues in the mass spectrum.

Positional Characterization by NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the exact location of the deuterium atoms within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the signal corresponding to the acetyl methyl protons (typically a singlet around 2.1 ppm in the unlabeled compound) will be significantly diminished or absent, confirming the successful incorporation of deuterium at this position. The integration of the remaining proton signals relative to an internal standard can also provide an estimate of the degree of deuteration.

²H NMR Spectroscopy: Deuterium NMR provides direct evidence of the presence and location of deuterium. A signal in the ²H NMR spectrum at the chemical shift corresponding to the acetyl group would confirm the labeling position. The chemical shifts in ¹H and ²H NMR are nearly identical, simplifying spectral interpretation.

By combining the data from HR-MS and NMR, a comprehensive characterization of the synthesized this compound can be achieved, ensuring its suitability for its intended applications.

Advanced Analytical Characterization of Disperse Yellow 3 D3

Mass Spectrometry (MS) Applications in Deuterated Compound Analysis

Mass spectrometry is indispensable for analyzing deuterated compounds, providing information on molecular weight and isotopic composition. The inherent mass difference between hydrogen (¹H) and deuterium (B1214612) (²H) allows for the identification and quantification of labeled molecules.

High-Resolution Mass Spectrometry (HRMS) offers the capability to determine the exact mass of ions with exceptional accuracy, typically within a few parts per million (ppm) longdom.org. This precision is critical for distinguishing between molecules with very similar mass-to-charge (m/z) ratios, including isotopologs. For Disperse Yellow 3-d3, HRMS can confirm the molecular formula by accurately measuring its mass, thereby verifying the incorporation of three deuterium atoms. The expected molecular weight of Disperse Yellow 3 (C₁₅H₁₅N₃O₂) is approximately 269.2985 Da worlddyevariety.comnist.govnih.gov. The deuterated analog, this compound (C₁₅D₃H₁₂N₃O₂), would therefore have a molecular weight of approximately 272.32 Da scbt.com. HRMS can distinguish these masses, confirming the presence and extent of deuteration longdom.orgnih.gov.

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This technique is vital for elucidating the structure of a molecule and, importantly for deuterated compounds, for localizing the deuterium atoms nih.gov. Different fragmentation techniques, such as Electron Transfer Dissociation (ETD), are known to cause less hydrogen scrambling compared to Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), making ETD particularly useful for accurate deuterium localization at the residue level thermofisher.com. By analyzing the mass shifts in specific fragments, researchers can infer where the deuterium atoms are positioned within the this compound molecule. For instance, if a fragment that is expected to contain deuterium shows a mass increase of 3 Da compared to its non-deuterated counterpart, it strongly suggests the presence of three deuterium atoms in that fragment nih.gov.

Chromatographic Separations for Isomer and Impurity Profiling

Chromatographic techniques are essential for separating this compound from potential isomers, impurities, or unreacted starting materials, ensuring the purity and integrity of the sample.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a standard method for analyzing dyes due to their often moderate volatility and solubility in polar solvents researchgate.netacs.orgtandfonline.com. HPLC can effectively separate this compound from structurally similar compounds or impurities based on differences in their polarity and affinity for the stationary phase. Coupling HPLC with UV-Vis or Mass Spectrometry detectors (HPLC-UV/Vis, HPLC-MS) allows for both separation and sensitive detection, enabling impurity profiling and quantification researchgate.netacs.orgajprd.com. For deuterated compounds, LC can also reveal subtle differences in retention times due to the altered mass and potentially slightly different physicochemical properties introduced by deuterium substitution, although these differences are often minimal.

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Disperse Yellow 3, being a dye, may not be sufficiently volatile for direct GC analysis. However, if the compound or its derivatives can be made volatile through chemical derivatization, GC-MS can be a powerful tool for separation and identification mdpi.comlibretexts.orglibretexts.orggcms.cz. Derivatization techniques, such as acylation or silylation, can convert less volatile functional groups into more volatile ones. For instance, if this compound were to be analyzed by GC, derivatization might be necessary. The deuterium atoms would slightly alter the mass of the resulting volatile derivative, which could be detected by MS, but the primary separation would still rely on the chromatographic behavior of the derivatized molecule. GC-MS can also be used to analyze deuterium sources, such as deuterated benzene (B151609), to determine substitution rates google.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, and it is particularly powerful for confirming the presence and location of deuterium atoms in labeled molecules.

¹H NMR Spectroscopy: In ¹H NMR, the presence of deuterium can be inferred by the disappearance or significant reduction in signal intensity of the proton signals that have been replaced by deuterium. This is often observed when comparing spectra of a deuterated sample to its non-deuterated analog. Adding a small amount of deuterium oxide (D₂O) to a sample can also be used to identify labile protons (-OH, -NH) by observing the disappearance of their corresponding signals in the ¹H NMR spectrum due to rapid H/D exchange studymind.co.uklibretexts.org.

²H NMR Spectroscopy: Direct observation of deuterium nuclei via ²H NMR provides a direct method for mapping the location of deuterium atoms. Deuterium has a different NMR signal than hydrogen, and its spectrum can reveal the chemical environment of the deuterium atoms. While deuterium has a low gyromagnetic ratio and low natural abundance, making its detection challenging, deuteration of a sample to high isotopic purity greatly enhances the sensitivity of ²H NMR magritek.compnas.org. The resulting ²H NMR spectrum can show distinct signals for deuterium atoms in different chemical environments, allowing for precise site-specific mapping of the three deuterium atoms in this compound.

¹³C NMR Spectroscopy: ¹³C NMR can also be affected by deuterium substitution. The presence of deuterium on a carbon atom, or on adjacent atoms, can induce small but measurable shifts in the ¹³C NMR signals (deuterium-induced ¹³C NMR isotope shifts). These shifts can be used for quantitative analysis of deuterium incorporation, especially in cases of non-specific or random deuteration, by resolving signals from different isotopologues nih.gov.

By employing these advanced analytical techniques, the structural integrity, isotopic enrichment, and precise deuterium localization of this compound can be thoroughly established.

Complementary Spectroscopic Techniques for Molecular Fingerprinting

Spectroscopic techniques are indispensable tools for the unambiguous identification and characterization of chemical compounds, providing unique molecular "fingerprints." For this compound, these methods confirm its structure, purity, and isotopic labeling, offering detailed insights into its molecular architecture. The use of deuterated standards like this compound is particularly valuable in analytical chemistry, especially in mass spectrometry-based quantification and metabolic studies, as the mass difference allows for precise discrimination from the unlabeled analyte.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. The IR spectrum of Disperse Yellow 3 is expected to exhibit characteristic absorption bands corresponding to its key functional groups. These include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

N-H stretching: Bands typically found between 3300-3500 cm⁻¹ originating from the amide group.

C=O stretching: A strong absorption band around 1630-1690 cm⁻¹ characteristic of the amide carbonyl.

Azo (N=N) stretching: While often weak or broad, this can appear in the 1400-1600 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands in the 1500-1600 cm⁻¹ region.

Aromatic C-H stretching: Absorptions typically above 3000 cm⁻¹.

C-O stretching: Bands associated with the phenolic ether linkage, usually in the 1200-1260 cm⁻¹ range.

The deuteration at the methyl group of the acetamide (B32628) moiety in this compound (forming a -CD₃ group) would lead to shifts in the corresponding C-H stretching and bending vibrations to C-D vibrations, typically at lower wavenumbers. While specific IR spectra for this compound are not detailed in the provided literature, reported IR data for Disperse Yellow 3 itself serves as a baseline for comparison nih.goviarc.frnist.govnist.govnist.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. For Disperse Yellow 3, ¹H NMR would reveal distinct signals for the protons of the acetamide methyl group, the methyl group on the phenyl ring, and the aromatic protons. ¹³C NMR would provide signals for each unique carbon atom in the molecule.

The critical aspect of NMR for this compound lies in the deuterium labeling. In ¹H NMR, the signal corresponding to the methyl protons of the acetamide group (which would typically appear as a singlet around 2 ppm for the -CH₃ group) would be absent or significantly diminished due to the replacement of hydrogen with deuterium. The methyl group on the phenyl ring would still exhibit its characteristic signal. Similarly, in ¹³C NMR, the carbon signal associated with the deuterated methyl group (-CD₃) would be absent or very weak. This absence of signals in the expected positions for the labeled methyl group serves as a direct confirmation of the deuteration and is a key element in its molecular fingerprint. NMR data for related disperse dyes has been reported, highlighting its utility in structural confirmation researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of a compound, providing definitive identification. Disperse Yellow 3 has a nominal molecular weight of 269.30 Da nist.govnih.govsigmaaldrich.com. For this compound, the introduction of three deuterium atoms (³H) results in a molecular weight of approximately 272.32 Da, with an accurate mass of 272.1353 Da lgcstandards.com.

In Electron Ionization (EI) mass spectrometry, the molecular ion ([M]⁺) would appear at m/z ~272.1353. In Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule ([M+H]⁺) would be observed around m/z ~273.1431. Fragmentation patterns are highly characteristic and serve as a fingerprint. For this compound, these patterns would be shifted by +3 Da compared to the unlabeled compound. For instance, the loss of the deuterated methyl group (-CD₃) would yield a fragment ion with a mass difference of 3 Da compared to the fragment resulting from the loss of a -CH₃ group from unlabeled Disperse Yellow 3. Mass spectrometry data, including GC-MS and MS-MS, has been reported for Disperse Yellow 3, and these techniques are directly applicable to this compound for confirming its mass and fragmentation profile nih.gov.

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by detecting vibrational modes that are Raman-active. It is particularly useful for analyzing colored compounds and has been employed for the identification and differentiation of disperse dyes, including in forensic applications mdpi.com. The technique can provide characteristic spectral fingerprints of dyes, allowing for their identification even when present in complex matrices like textile fibers. While specific Raman spectral data for this compound is not detailed, the general principles apply, and its Raman spectrum would contribute to its unique molecular fingerprint.

Data Table: Spectroscopic Fingerprinting of this compound

Spectroscopic TechniqueKey Observable Feature(s) for this compoundExpected Values/ObservationsReference Data for Disperse Yellow 3 (Unlabeled)
Mass Spectrometry (MS) Molecular Ion ([M]⁺ or [M+H]⁺)m/z ≈ 272.1353 ([M]⁺) or 273.1431 ([M+H]⁺)m/z ≈ 269.1164 ([M]⁺) or 270.1237 ([M+H]⁺) nih.gov
Fragmentation PatternShifted by +3 Da compared to unlabeled; e.g., loss of -CD₃ fragment.Characteristic fragments (e.g., loss of -CH₃) nih.gov
¹H NMR Spectroscopy Signal for Acetamide Methyl Protons (-CD₃)Absent or significantly reduced.Singlet around 2 ppm.
Signal for Phenyl Methyl Protons (-CH₃)Present.Singlet around 2.3 ppm.
Aromatic and Amide Proton SignalsPresent.Characteristic signals in aromatic and amide regions.
¹³C NMR Spectroscopy Carbon Signal for Acetamide Methyl Carbon (-CD₃)Absent or significantly reduced.Signal around 20-25 ppm.
Carbon Signal for Phenyl Methyl Carbon (-CH₃)Present.Signal around 20-25 ppm.
Aromatic and Carbonyl Carbon SignalsPresent.Characteristic signals in aromatic and carbonyl regions.
Infrared (IR) Spectroscopy O-H stretch (Phenol)~3200-3600 cm⁻¹~3200-3600 cm⁻¹ nih.goviarc.frnist.govnist.govnist.gov
N-H stretch (Amide)~3300-3500 cm⁻¹~3300-3500 cm⁻¹ nih.goviarc.frnist.govnist.govnist.gov
C=O stretch (Amide)~1630-1690 cm⁻¹~1630-1690 cm⁻¹ nih.goviarc.frnist.govnist.govnist.gov
C-D stretching/bending modesExpected at lower wavenumbers than C-H modes.C-H stretching/bending modes.
Raman Spectroscopy Characteristic vibrational modesProvides fingerprint for identification.Utilized for disperse dye identification mdpi.com.

Compound Name List:

this compound

Applications of Disperse Yellow 3 D3 As an Internal Standard in Quantitative Analysis

Precision and Accuracy Enhancement in Environmental Monitoring of Disperse Yellow 3

Disperse Yellow 3 is a dye that can be released into the environment through industrial wastewater, particularly from textile dyeing processes iarc.frcanada.ca. Its presence in environmental matrices like water and sediments necessitates sensitive and accurate analytical methods for monitoring and risk assessment. When analyzing Disperse Yellow 3 in complex environmental samples, matrix effects—such as ion suppression or enhancement—can significantly compromise the accuracy and precision of the results annlabmed.orgresearchgate.netmdpi.com. The use of Disperse Yellow 3-d3 as an internal standard effectively mitigates these matrix effects. By co-eluting with Disperse Yellow 3 and exhibiting similar ionization behavior, this compound allows for the precise quantification of the analyte, even in the presence of interfering substances commonly found in environmental samples annlabmed.orgresearchgate.netresearchgate.net. This leads to enhanced reliability in environmental monitoring data, enabling better understanding of the dye's fate and impact.

Quantitative Analysis of Disperse Yellow 3 in Food and Beverage Matrices

Disperse Yellow 3 is also listed as an analyte of interest in applications related to food and beverages scientificlabs.co.uksigmaaldrich.com. The presence of dyes in food products, whether as intended colorants or as contaminants, requires rigorous quantitative analysis to ensure compliance with regulatory standards and consumer safety. Food and beverage matrices are notoriously complex, often containing a wide array of compounds that can interfere with analytical measurements. In such scenarios, this compound serves as an ideal internal standard. Its isotopic nature ensures it behaves consistently with Disperse Yellow 3 throughout the analytical process, from extraction to detection. This consistency is crucial for accurately quantifying Disperse Yellow 3 in these diverse and potentially interfering matrices, thereby safeguarding product quality and consumer health annlabmed.orgresearchgate.net.

Mitigating Matrix Effects Through Isotopic Internal Standard Calibration

Matrix effects are a significant challenge in quantitative analysis using mass spectrometry, particularly LC-MS/MS annlabmed.orgresearchgate.netchromatographyonline.commdpi.com. These effects arise from co-eluting compounds in the sample matrix that can suppress or enhance the ionization efficiency of the target analyte. This leads to under- or over-estimation of the analyte's concentration, thereby reducing accuracy and precision annlabmed.orgresearchgate.netchromatographyonline.com. Stable isotope-labeled internal standards, such as this compound, are the gold standard for mitigating these effects annlabmed.orgmdpi.com. Because this compound is chemically identical to Disperse Yellow 3 but possesses a different mass, it experiences the same matrix effects as the analyte. When the ratio of the analyte's signal to the internal standard's signal is used for quantification, the variations caused by matrix interference are effectively canceled out annlabmed.orgchromatographyonline.com. This isotopic internal standard calibration approach ensures that the analytical results are accurate and reproducible, regardless of the complexity or variability of the sample matrix annlabmed.orgchromatographyonline.com.

Compound Table

Compound NameCAS NumberDescription
Disperse Yellow 32832-40-8Yellow azo dye, used in textiles.
This compound947601-96-9Deuterated analogue of Disperse Yellow 3.

Illustrative Data Table: Impact of Stable Isotope-Labeled Internal Standard on Analytical Performance

The following table illustrates the general improvements in analytical performance expected when using a stable isotope-labeled internal standard (SIL-IS) like this compound compared to methods without an internal standard or using an external standard. While specific comparative data for this compound may vary depending on the exact method and matrix, the principles demonstrated are universally applicable to SIL-IS.

Analytical ParameterWithout SIL-IS (e.g., External Standard)With SIL-IS (e.g., this compound)Expected Benefit of SIL-IS
Recovery (%) Variable (e.g., 60-90%)High and Consistent (e.g., 85-105%)Increased Accuracy
Precision (RSD %) Moderate to High (e.g., 10-20%)Low (e.g., <5-10%)Increased Reliability
Matrix Effect (%) Significant Suppression/EnhancementMinimized/CompensatedImproved Accuracy
Accuracy Potentially BiasedHighEnhanced
Sample Throughput May require more QC checksCan be streamlined due to inherent correctionPotentially Increased

Note on Data: The values presented in this table are illustrative and represent typical ranges observed in analytical method development. Actual performance metrics depend on the specific analyte, matrix, and analytical instrumentation used. The primary advantage of using an SIL-IS like this compound is the inherent correction for sample preparation losses and matrix-induced signal variations, leading to more robust and reliable quantitative results.

Mechanistic Investigations of Biotransformation and Environmental Transformation Pathways of Disperse Yellow 3 Analogs Utilizing Deuterated Tracers

Elucidation of Enzymatic Degradation Mechanisms in Microbial Systems

The microbial degradation of azo dyes is a key process in their environmental fate. Various microorganisms have been shown to break down these complex molecules through enzymatic action.

Role of Azoreductase Enzymes in Azo Dye Cleavage

A primary mechanism for the microbial degradation of azo dyes involves the reductive cleavage of the azo bond (-N=N-). mdpi.com This reaction is catalyzed by a class of enzymes known as azoreductases. mdpi.comfrontiersin.org These enzymes are found in a wide variety of microorganisms and can function under both anaerobic and, in some cases, aerobic conditions. frontiersin.orgbiotech-asia.org Azoreductases typically require reducing equivalents, such as NADH or NADPH, to facilitate the transfer of electrons to the azo bond, leading to its cleavage. mdpi.com This initial step is crucial as it breaks down the chromophore responsible for the dye's color and generates aromatic amines as primary metabolites. mdpi.comfrontiersin.org While azoreductases are key players, other enzymes like laccases and peroxidases can also be involved in the degradation of azo dyes. ijcmas.com

Identification of Biotransformation Products via Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds, such as Disperse Yellow 3-d3, has been instrumental in confirming the mechanisms of azo dye degradation. In studies investigating the degradation of Disperse Yellow 3, deuterium labeling has provided strong evidence for the proposed reaction pathways. ohsu.edu For instance, the degradation of Disperse Yellow 3 by peroxidases was shown to yield acetanilide (B955) as a major metabolite. ohsu.edu A proposed mechanism involves the hydrolytic cleavage of the azo bond to form a quinone product and an acetamidophenyldiazene intermediate. ohsu.edu This intermediate is then oxidized, leading to the formation of an acetamidophenyl radical that subsequently abstracts a hydrogen atom to form acetanilide. ohsu.edu Deuterium labeling studies have supported this mechanism. ohsu.edu

Table 1: Key Enzymes in Azo Dye Biotransformation

Enzyme FamilyGeneral Function in Azo Dye Degradation
AzoreductasesCatalyze the reductive cleavage of the azo bond, leading to decolorization and the formation of aromatic amines. mdpi.comfrontiersin.org
LaccasesNon-specifically degrade azo dyes through a free radical mechanism, potentially avoiding the formation of toxic aromatic amines. ijcmas.compsu.edu
PeroxidasesCatalyze the oxidation of azo dyes, as seen in the degradation of Disperse Yellow 3. biotech-asia.orgohsu.edu

Photolytic and Oxidative Degradation Pathways in Aqueous Environments

In addition to microbial degradation, azo dyes in the environment are subject to transformation through abiotic processes such as photolysis and chemical oxidation, particularly in aqueous systems.

Advanced Oxidation Processes (AOPs) for Dye Transformation

Advanced Oxidation Processes (AOPs) are a group of technologies designed to degrade organic pollutants through the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). ohsu.eduijcce.ac.ir These radicals are powerful, non-selective oxidizing agents that can effectively break down complex organic molecules like azo dyes. ijcce.ac.irmdpi.com Various AOPs, including Fenton and photo-Fenton processes, ozonation, and UV/H2O2 systems, have been successfully employed for the degradation of dyes in wastewater. mdpi.comresearchgate.net The hydroxyl radicals produced in these processes can attack the azo dye molecule, leading to its fragmentation and eventual mineralization into simpler, less harmful compounds such as carbon dioxide and water. mdpi.com

Identification of Photo- and Oxidative Degradation Intermediates

The degradation of Disperse Yellow 3 and its analogs through photolytic and oxidative processes results in the formation of various intermediates. For example, the degradation of Disperse Yellow 3 by hydroxyl radicals, produced through the reaction of ferric nitrate (B79036) and hydrogen peroxide, has been shown to yield benzene (B151609) and aliphatic acids as products. ohsu.edu This suggests a degradation mechanism similar to that observed in peroxidase-catalyzed reactions. ohsu.edu In studies on other disperse dyes, such as Coumarin Disperse Yellow 82, photodegradation under different atmospheric conditions (aerobic vs. anaerobic) led to varying degrees of destruction, with the presence of air sometimes limiting the degradation rate. scirp.orgscirp.org The identification of these intermediates is crucial for understanding the complete degradation pathway and assessing the potential toxicity of the breakdown products.

Table 2: Common Intermediates in the Degradation of Phenylazo-Substituted Dyes

Degradation ProcessKey Intermediates/Products
Peroxidase-catalyzed degradationQuinones, Benzenes (e.g., Acetanilide from Disperse Yellow 3) ohsu.edu
Hydroxyl radical degradationBenzenes, Aliphatic acids ohsu.edu

Hydrolytic Stability and Chemical Fate in Diverse Environmental Compartments

The persistence and distribution of Disperse Yellow 3 in the environment are influenced by its chemical stability, particularly its resistance to hydrolysis. Disperse dyes, including Disperse Yellow 3, are generally characterized by low water solubility and are considered hydrophobic. scbt.com This hydrophobicity gives them a significant potential to adsorb to sediments and bioconcentrate in organisms. scbt.com

Tracing Reaction Kinetics and Product Formation with Deuterium-Labeled Compounds

The use of isotopically labeled compounds, particularly those substituted with deuterium, is a powerful technique in the study of chemical reaction mechanisms and kinetics. In the context of the environmental fate and biotransformation of azo dyes like Disperse Yellow 3, a deuterated analog such as this compound serves as an invaluable tracer. This allows researchers to distinguish the parent compound and its transformation products from other substances in complex environmental or biological matrices. The heavier isotope of deuterium can also influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE), which provides deep insights into bond-breaking steps within a reaction pathway.

While the commercial availability of this compound suggests its potential use as an internal standard for analytical quantification, detailed research specifically employing this deuterated tracer to investigate reaction kinetics and product formation of Disperse Yellow 3 is not extensively documented in publicly available scientific literature. lgcstandards.com General principles of using deuterated compounds in such studies, however, allow for a clear understanding of the potential applications and the nature of the data that could be generated.

Hypothetical Application in Kinetic Studies

In a typical experiment, a system (e.g., a microbial culture, a sediment-water slurry, or a simulated photodegradation environment) would be spiked with a known concentration of this compound. Over time, samples would be extracted and analyzed, most commonly by liquid chromatography-mass spectrometry (LC-MS). The unique mass of the deuterated compound and its subsequent products would allow for their unambiguous tracking.

Table 5.4-1: Hypothetical Kinetic Data for the Degradation of this compound

Time (hours)Concentration of this compound (µg/L)Log(Concentration)
01002.00
6751.88
12561.75
24311.49
48101.00

This table is illustrative and does not represent actual experimental data.

Tracing and Identifying Transformation Products

The primary advantage of using this compound is in the identification of transformation products. The biotransformation of azo dyes like Disperse Yellow 3 is known to proceed via the reductive cleavage of the azo bond (-N=N-), which is often the initial and rate-limiting step in their breakdown under anaerobic conditions. This cleavage results in the formation of aromatic amines.

For Disperse Yellow 3, the expected initial transformation products are 4-aminoacetanilide and 2-amino-5-methylphenol. When using this compound, where the deuterium atoms are typically located on the acetyl group (acetanilide-d3), the resulting 4-aminoacetanilide would also be deuterated. This deuterated product would have a distinct mass signature, confirming its origin from the parent dye.

Table 5.4-2: Expected Major Transformation Products of Disperse Yellow 3 and their Deuterated Analogs

Parent CompoundStructure of Aromatic Amine 1Molar Mass ( g/mol )Structure of Aromatic Amine 2Molar Mass ( g/mol )
Disperse Yellow 34-aminoacetanilide150.182-amino-5-methylphenol123.15
This compound4-aminoacetanilide-d3153.202-amino-5-methylphenol123.15

Molar masses are approximate. The exact position of deuterium labeling in this compound would determine which product carries the label.

Further degradation of these primary aromatic amines can lead to a cascade of other products. The use of the deuterated tracer would be instrumental in constructing a comprehensive degradation pathway by linking these downstream products back to the original contaminant. Studies on the degradation of similar azo dyes have shown that these aromatic amines can undergo further oxidation, hydroxylation, and ring-cleavage reactions. researchgate.net

Comparative Research of Deuterated Disperse Yellow 3 D3 Versus Non Deuterated Disperse Yellow 3 Analogs in Research

Differential Behavior in Advanced Chromatographic Systems

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are vital for separating, identifying, and quantifying chemical compounds. The retention time of a compound in a chromatographic system is influenced by its interactions with both the stationary and mobile phases. Deuteration can lead to subtle changes in these interactions due to differences in mass, polarizability, and vibrational frequencies between hydrogen and deuterium (B1214612).

While specific comparative chromatographic data for Disperse Yellow 3 and Disperse Yellow 3-d3 are not extensively documented, general principles suggest that deuteration can cause minor shifts in retention times. The deuterium isotope effect (DIE) on chromatographic retention is often quantified by the ratio of retention factors (kH/kD) cchmc.org. For nonpolar and low-polarity compounds, deuteration can affect hydrophobic interactions with nonpolar stationary phases, potentially leading to slightly different retention behaviors cchmc.org. However, these differences are typically small and may require highly sensitive detection methods or specific chromatographic conditions to be reliably observed. For this compound, the presence of deuterium on the acetamide (B32628) methyl group might influence its partitioning between the mobile and stationary phases, but significant alterations in chromatographic separation are not generally anticipated unless the deuteration site is critically involved in the primary interaction mechanism.

Contrasting Mass Spectrometric Fragmentation Patterns and Ionization Efficiencies

Mass spectrometry (MS) is a cornerstone technique for molecular identification and quantification, relying on the mass-to-charge ratio (m/z) of ions and their fragmentation patterns. Deuterium labeling is particularly valuable in MS for several reasons:

Mass Shift: The substitution of hydrogen with deuterium (mass difference of approximately 1 Da per atom) results in a predictable mass shift in the molecular ion and fragment ions. This is crucial for identifying and distinguishing the labeled compound from its unlabeled counterpart, especially when used as an internal standard in quantitative analysis researchgate.netmdpi.comnih.gov.

Fragmentation Pathways: Deuteration can sometimes influence fragmentation pathways. While the primary fragmentation of an azo dye like Disperse Yellow 3 typically involves cleavage of the azo bond (N=N) or other characteristic bonds, the presence of deuterium can alter the m/z values of specific fragments, aiding in structural elucidation researchgate.netnih.gov. Studies on other deuterated azo dyes have shown that deuterium labeling can help confirm the origin of fragment ions and elucidate reaction mechanisms researchgate.netnih.govcolab.ws.

Ionization Efficiency: Deuteration can, in some cases, subtly affect ionization efficiencies, although this effect is generally less pronounced than the mass shift.

This compound is specifically synthesized for use in analytical applications, often as an internal standard in mass spectrometric assays cchmc.orgresearchgate.net. The trideuteration at the acetamide methyl group means that the molecular ion of DY3-d3 will appear approximately 3 Da higher than that of DY3. For instance, if the molecular ion of DY3 is observed at m/z 270.1237 ([M+H]+), the corresponding ion for DY3-d3 would be at approximately m/z 273.1367. Similarly, fragments originating from or containing the deuterated methyl group would also show a corresponding mass shift. PubChem data for Disperse Yellow 3 indicates fragmentation patterns with key ions such as m/z 150, 122, and 149 in MS/MS experiments nih.gov. While specific comparative fragmentation patterns between DY3 and DY3-d3 are not detailed in the provided search results, it is expected that fragments derived from the acetamide methyl group would be shifted by 3 Da in the deuterated analog.

Table 1: Expected Mass Differences Due to Deuteration

Property Disperse Yellow 3 (DY3) This compound (DY3-d3) Difference (Da)
Molecular Formula C₁₅H₁₅N₃O₂ C₁₅D₃H₁₂N₃O₂ +3
Molecular Weight 269.30 g/mol 272.32 g/mol +3

Comparative Analysis of Degradation Kinetics and Stability

The stability and degradation kinetics of chemical compounds are critical parameters in their application and environmental fate. Deuterium substitution can influence reaction rates through the kinetic isotope effect (KIE). Generally, the C-D bond is stronger than the C-H bond due to differences in zero-point energy, leading to slower reaction rates when the C-D bond is involved in the rate-determining step of a reaction unam.mxnih.govlibretexts.org.

While specific studies comparing the degradation kinetics or stability of Disperse Yellow 3 and this compound are not found in the provided search results, general principles of KIEs can be applied. If the degradation of Disperse Yellow 3 involves the cleavage of a C-H bond at the methyl group of the acetamide moiety, then the deuterated analog (DY3-d3) would be expected to exhibit slightly slower degradation kinetics under such conditions. This effect is more pronounced when the bond to the isotopically substituted atom is directly broken in the rate-limiting step of the reaction libretexts.orglibretexts.org. However, the extent of this effect depends heavily on the specific degradation mechanism (e.g., photolysis, hydrolysis, microbial degradation) and the precise location of the deuterium atoms. Without specific experimental data for DY3-d3 degradation, it is difficult to quantify the precise differences in their stability.

Insights into Isotopic Effects on Molecular Interactions and Reactivity

Isotopic substitution can influence molecular interactions and reactivity through various mechanisms, primarily related to changes in vibrational frequencies and mass. Deuterium substitution can subtly alter noncovalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, due to differences in polarizability and molecular size cchmc.orgresearchgate.netnih.gov.

For Disperse Yellow 3, these interactions are relevant to its solubility, its binding to textile fibers, and its behavior in biological or environmental systems. The trideuteration in this compound, located on the acetamide methyl group, could potentially influence hydrophobic interactions. Deuterium's slightly larger mass and reduced vibrational amplitude can lead to differences in packing and solvation energies cchmc.orgnih.gov. Studies on other compounds have shown that deuteration can affect binding affinities to enzymes or alter hydrophobic interactions in chromatographic systems cchmc.orgresearchgate.net.

Emerging Research Areas and Future Perspectives on Disperse Yellow 3 D3 Research

Development of Novel Isotopic Labeling Methodologies and Advanced Synthesis Routes

The synthesis of isotopically labeled compounds like Disperse Yellow 3-d3 is foundational to its use in research. Advances in this area focus on creating more efficient, specific, and scalable methods for deuterium (B1214612) incorporation.

Disperse Yellow 3 is a monoazo dye, and its general synthesis involves the coupling of a diazotized aromatic amine with a coupling component. nih.gov A common historical method involves coupling diazotized 4-acetamidoaniline with para-cresol. nih.gov Modern synthetic methods for similar disperse dyes may involve diazotization reactions under acidic conditions followed by coupling and esterification steps. google.com

For the deuterated analogue, this compound, the synthesis would require the introduction of deuterium atoms into a precursor molecule. The "-d3" designation typically indicates the replacement of three hydrogen atoms with deuterium, often on a methyl group. In the case of Disperse Yellow 3, this would likely be the acetyl group (CH₃) being replaced by a trideuteromethyl group (CD₃).

Novel methodologies for deuteration are continually being developed. Chemical deuteration facilities may employ techniques such as hydrogen/deuterium (H/D) exchange using hydrothermal reactors for generating perdeuterated precursors, which can then be used in targeted synthesis. ansto.gov.au

The characterization of the final product is a critical step to ensure the success of the synthesis. A combination of analytical techniques is employed to confirm the chemical purity and to calculate the level and specific sites of deuteration. ansto.gov.au These techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (¹H, ²H, ¹³C) is used to confirm the position of the deuterium labels and to determine the isotopic purity. ansto.gov.au

Future research in this area aims to develop more selective and cost-effective synthesis routes, enabling the production of highly pure, specifically labeled this compound for advanced analytical applications.

Expansion of Applications in Complex Environmental and Biological Systems Analysis

Disperse Yellow 3 is a textile dye used for coloring synthetic fibers like polyester (B1180765) and nylon. canada.cacanada.ca Its presence in the effluent from textile manufacturing facilities is an environmental concern, as it has been assessed as being persistent and inherently toxic to aquatic organisms. canada.cacanada.ca Consequently, monitoring its concentration in environmental samples is crucial.

The primary application of this compound is as an internal standard for the quantification of Disperse Yellow 3 in complex samples. lgcstandards.comlgcstandards.com It is particularly valuable in isotope dilution mass spectrometry (IDMS), a powerful analytical technique that combines liquid chromatography with tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net

In this method, a known amount of this compound is added to a sample at the beginning of the analytical process. Because the deuterated standard is chemically identical to the non-deuterated analyte, it experiences the same losses during sample extraction, cleanup, and analysis. lipidmaps.org Since the mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass difference, the ratio of the two can be used to accurately calculate the concentration of the native Disperse Yellow 3, correcting for any analytical variability. lipidmaps.org

This approach has been used to detect banned dyes in cosmetic products and to determine the concentration of disperse dyes in textiles. mdpi.comresearchgate.net The expansion of these applications is expected in areas such as:

Environmental Monitoring: More sensitive and accurate tracking of Disperse Yellow 3 contamination in water and sediment. nih.gov

Food Safety: Detecting the migration of dyes from packaging materials into foodstuffs. lgcstandards.com

Metabolism Studies: Investigating the metabolic fate of Disperse Yellow 3 in biological systems. The deuterium label acts as a tracer, allowing for the identification of metabolic byproducts through mass spectrometric analysis. The metabolic reduction of azo dyes to potentially carcinogenic aromatic amines is a known concern. ca.gov

Future research will likely see the broader use of this compound to build more robust analytical methods for risk assessment and to better understand the environmental and biological pathways of its non-deuterated counterpart.

Integration of Multimodal Analytical Platforms for Comprehensive Pathway Elucidation

Understanding the complete behavior of a compound like Disperse Yellow 3 in environmental or biological systems requires a multifaceted analytical approach. Integrating several analytical platforms, or "multimodal analysis," provides a more comprehensive picture than any single technique alone. nih.gov For this compound, this involves combining separation science with various detection technologies.

The analysis of disperse dyes often begins with High-Performance Liquid Chromatography (HPLC) for separation from other components in a complex mixture. researchgate.net The separated components can then be analyzed by various detectors. While UV-Vis detectors are common, mass spectrometry offers greater selectivity and sensitivity. mdpi.com

The integration of these platforms is key for pathway elucidation. For instance, in a study of the degradation of Disperse Yellow 3, HPLC would separate the parent compound from its breakdown products. Tandem mass spectrometry (MS/MS) could then be used to identify the chemical structures of these products by analyzing their fragmentation patterns. mdpi.com By using this compound as the starting material, researchers can definitively track the fragments containing the deuterium label, providing unambiguous evidence for the proposed degradation pathway.

Table 1: Integrated Analytical Platforms for this compound Research

Analytical TechniquePurpose in Integrated AnalysisKey Information Provided
High-Performance Liquid Chromatography (HPLC) Separation of the analyte from the sample matrix.Retention time for initial identification and quantification.
Mass Spectrometry (MS) Detection and quantification of the analyte and its metabolites/degradation products.Molecular weight and isotopic distribution confirmation. ansto.gov.au
Tandem Mass Spectrometry (MS/MS) Structural elucidation of the analyte and unknown products.Fragmentation patterns for structural confirmation and identification of metabolites. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of chemical structure and position of isotopic labels.Precise location of deuterium atoms within the molecule. ansto.gov.au

Future advancements will likely involve the integration of more sophisticated techniques and computational tools. acs.org Software platforms that can automate the analysis of data from different instruments and help deconvolve complex spectral data will be crucial for high-throughput studies and for elucidating minor but potentially significant metabolic or environmental degradation pathways. nih.govbiorxiv.org

Theoretical Advances in Predicting and Understanding Deuterated Compound Behavior

The substitution of hydrogen with deuterium can lead to subtle but significant changes in the physical and chemical properties of a molecule, an observation known as the kinetic isotope effect (KIE). rsc.org Theoretical and computational chemistry provides powerful tools to predict and understand these effects for compounds like this compound.

The primary kinetic isotope effect stems from the fact that a chemical bond to deuterium has a lower zero-point energy than a bond to hydrogen. rsc.org This means that more energy is required to break a C-D bond compared to a C-H bond, making the deuterated compound more stable and less reactive in reactions where this bond is broken. rsc.org For energetic materials, this has been shown to result in higher thermal stability and increased activation energy for decomposition. rsc.org

Theoretical models, such as those based on density functional theory (DFT), can be used to calculate and predict these differences. mdpi.comresearchgate.net These computational methods can estimate:

Vibrational Frequencies: Changes in vibrational modes upon deuteration are the basis of the zero-point energy difference. mdpi.com

Bond Energies: Quantifying the increased strength of bonds to deuterium. rsc.org

Activation Energies: Predicting how deuteration will affect the rates of chemical reactions, such as hydrolysis or metabolic breakdown. rsc.org

Chromatographic Behavior: Molecular modeling can be used to study the interaction energies between deuterated and non-deuterated analytes with a stationary phase, helping to explain observed differences in retention times during chromatographic separation. oup.com

For this compound, these theoretical advances could predict its relative stability compared to Disperse Yellow 3 under various environmental conditions. This understanding is critical for interpreting experimental data, such as predicting whether it would degrade more slowly in the environment or be metabolized at a different rate in biological systems. As computational methods become more accurate and accessible, they will play an increasingly important role in guiding experimental research on deuterated compounds.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Disperse Yellow 3-d3 in environmental samples?

  • Methodological Answer : this compound is typically characterized using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). Deuterated analogs like this compound are distinguished via retention time shifts and isotopic patterns in mass spectra. For quantification, internal standard calibration with deuterated compounds is recommended to account for matrix effects . Ensure reproducibility by adhering to standardized protocols for mobile phase composition (e.g., acetonitrile/water gradients) and column temperature control .

Q. How can researchers ensure the purity of this compound during synthesis or procurement?

  • Methodological Answer : Purity validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (to confirm deuteration at specific positions), HPLC-UV analysis (to detect non-deuterated impurities), and elemental analysis. Cross-reference results with certified reference materials (CRMs) from accredited suppliers, and report batch-specific purity metrics in peer-reviewed studies .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer : This compound is primarily used as an internal standard in environmental toxicology studies to quantify non-deuterated disperse dyes via isotope dilution mass spectrometry (IDMS). Applications include tracking dye degradation pathways in wastewater and assessing adsorption kinetics on synthetic textiles. Experimental designs should specify the matrix (e.g., aqueous vs. organic solvents) and detection limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photodegradation rates of this compound under varying UV exposure conditions?

  • Methodological Answer : Discrepancies often arise from differences in light intensity, wavelength ranges, or solvent interactions. To address this:

  • Replicate experiments using calibrated UV lamps with spectral output documentation.
  • Apply multivariate regression models to isolate variables (e.g., solvent polarity, dissolved oxygen levels).
  • Validate findings with time-resolved transient absorption spectroscopy to identify intermediate species .

Q. What statistical approaches are recommended for comparing the environmental persistence of this compound with its non-deuterated form?

  • Methodological Answer : Use analysis of covariance (ANCOVA) to account for baseline variability in half-life measurements. Pairwise comparisons should include bootstrapping to estimate confidence intervals for degradation rate constants. Report effect sizes (e.g., Cohen’s d) to quantify practical significance, avoiding overreliance on p-values alone .

Q. How should experimental designs be structured to assess the thermal stability of this compound in polymer matrices?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert and oxidative atmospheres. Control heating rates (e.g., 10°C/min) and sample mass (≤5 mg) to ensure reproducibility. For kinetic modeling, use the Flynn-Wall-Ozawa method to calculate activation energies and compare degradation mechanisms with non-deuterated analogs .

Q. What protocols mitigate matrix interference when quantifying this compound in complex environmental samples?

  • Methodological Answer : Implement solid-phase extraction (SPE) with deuterated analogs as recovery surrogates. Optimize SPE cartridges (e.g., C18 vs. hydrophilic-lipophilic balance) based on sample pH and ionic strength. Validate methods using spike-and-recovery experiments with at least three concentration levels, and report percent recoveries with standard deviations .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., instrument calibration dates, solvent lot numbers) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for public datasets .
  • Data Presentation : Avoid redundant tables; instead, use scatterplots with error bars for degradation kinetics or boxplots for inter-laboratory comparisons. Include raw data in appendices for peer review .
  • Ethical Compliance : Disclose funding sources and potential conflicts of interest. For studies involving human-derived samples, specify ethical review board approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.